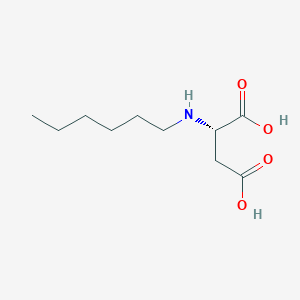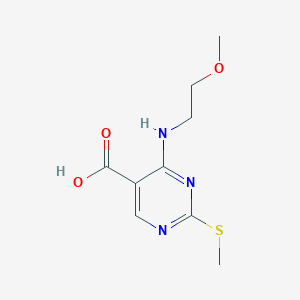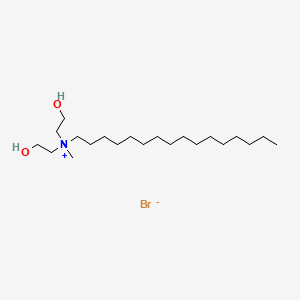
N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide
Overview
Description
N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-bis(2-hydroxyethyl)methylamine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The hydroxyl groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction reactions can convert them to primary alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Reactions: The major products are typically the substituted ammonium compounds.
Oxidation Reactions: The products include aldehydes or carboxylic acids.
Reduction Reactions: The products are primary alcohols.
Scientific Research Applications
Chemistry: N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is used as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Medicine: The compound is explored for its potential use in drug delivery systems, where its surfactant properties help in the formulation of stable drug emulsions .
Industry: Industrially, it is used in the formulation of detergents, fabric softeners, and disinfectants .
Mechanism of Action
The primary mechanism of action of N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
- N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium chloride
- N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium sulfate
- N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium acetate
Uniqueness: N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, sulfate, and acetate counterparts. The bromide ion also contributes to its effectiveness as an antimicrobial agent .
Properties
IUPAC Name |
hexadecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXATNSNLADPMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567762 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42474-90-8 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


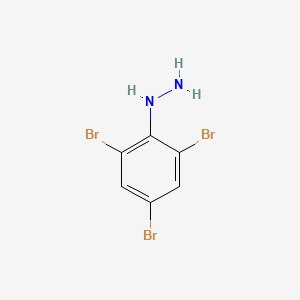
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)


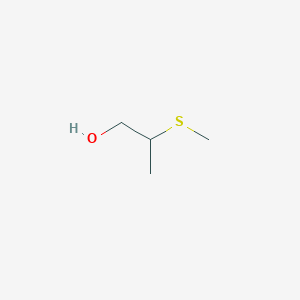

![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)

